molecular formula C24H24N4O2 B6038809 3-(1H-indol-3-yl)-1-[4-(1H-indol-4-ylcarbonyl)piperazin-1-yl]propan-1-one

3-(1H-indol-3-yl)-1-[4-(1H-indol-4-ylcarbonyl)piperazin-1-yl]propan-1-one

Cat. No.: B6038809
M. Wt: 400.5 g/mol
InChI Key: HQQQAEIXECEKPT-UHFFFAOYSA-N
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Description

This compound features a propan-1-one backbone linking two distinct indole-containing moieties: a 1H-indol-3-yl group and a piperazine ring substituted with a 1H-indol-4-ylcarbonyl group. The piperazine linker may enhance solubility and conformational flexibility, which is common in bioactive molecules targeting central nervous system (CNS) or antimicrobial pathways .

Properties

IUPAC Name

1-[4-(1H-indole-4-carbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c29-23(9-8-17-16-26-21-6-2-1-4-18(17)21)27-12-14-28(15-13-27)24(30)20-5-3-7-22-19(20)10-11-25-22/h1-7,10-11,16,25-26H,8-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQQAEIXECEKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=C5C=CNC5=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1H-indol-3-yl)-1-[4-(1H-indol-4-ylcarbonyl)piperazin-1-yl]propan-1-one , also referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to dopamine receptors and neuroprotection. This article aims to consolidate current findings on its biological activity, including its mechanism of action, selectivity for receptors, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole moiety linked to a piperazine ring, which is known to influence its biological interactions. The molecular formula is C19H22N4OC_{19}H_{22}N_4O, and it exhibits properties typical of indole derivatives, which are often associated with significant pharmacological effects.

Dopamine Receptor Interaction

Recent studies have highlighted the compound's selective agonistic activity towards the D3 dopamine receptor (D3R). In a high-throughput screening assay, it was found to promote β-arrestin recruitment and G protein activation specifically at D3R, while showing negligible activity at D2 receptors. This selectivity is crucial for minimizing side effects typically associated with broader dopamine receptor activation .

Table 1: Summary of Biological Activity at Dopamine Receptors

CompoundReceptor TypeEC50 (nM)Emax (%)Activity Type
This compoundD3R710 ± 150102 ± 4.2Agonist
This compoundD2R>100,000NDInactive

This data indicates that the compound acts as a full agonist at D3R, which may have implications for treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease.

Neuroprotective Effects

In addition to its receptor activity, the compound has demonstrated neuroprotective properties. It has been shown to protect dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) against neurodegeneration. This effect is attributed to its ability to modulate signaling pathways involved in neuron survival and function .

Case Studies

Several studies have explored the therapeutic potential of similar indole-based compounds in various models:

  • Neuropsychiatric Disorders : In animal models of schizophrenia, compounds with similar structures have exhibited efficacy in reducing symptoms by selectively targeting D3R without activating D2R, thus minimizing extrapyramidal side effects.
  • Parkinson’s Disease Models : Indole derivatives have shown promise in enhancing dopaminergic signaling while providing neuroprotection against oxidative stress-induced cell death.

Structure–Activity Relationship (SAR)

A comprehensive structure–activity relationship study was conducted to optimize the biological activity of this compound. Modifications were made to various regions of the molecule, including substitutions on the indole rings and alterations to the piperazine core. These studies revealed that specific modifications could enhance selectivity for D3R while reducing unwanted interactions with other receptors .

Comparison with Similar Compounds

Impact of Dual Indole Moieties

The target compound’s dual indole system is unique among analogs. For example, compound 98 () replaces one indole with a benzoisoxazole, which improved anti-tubercular potency but may reduce cross-reactivity with indole-binding targets like serotonin receptors .

Piperazine vs. Alternative Linkers

Piperazine is a common scaffold in CNS-active compounds due to its hydrogen-bonding capacity and solubility. Compound 16 () incorporates a piperidine ring with an amino group, which could enhance target binding but reduce metabolic resistance compared to the target compound’s unmodified piperazine . The spirocyclic analog () demonstrates how rigid linkers may limit bioavailability despite offering stereochemical control .

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups : The 3-chlorophenyl group in P095-0545 () may increase membrane permeability but could introduce toxicity risks .
  • Fluorination : The 5-fluoro substitution in compound 16 () likely enhances binding affinity via hydrophobic and electronic effects, a strategy applicable to optimize the target compound .

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